molecular formula C19H24N2O B017289 Imipraminoxide CAS No. 6829-98-7

Imipraminoxide

Cat. No. B017289
CAS RN: 6829-98-7
M. Wt: 296.4 g/mol
InChI Key: QZIQORUGXBPDSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on imipraminoxide and related compounds often involves synthesizing and labeling with isotopes for analytical purposes. For example, the synthesis of deuterium-labeled imipramine, which could be closely related to methods used for imipraminoxide, utilizes acid-catalyzed hydrogen-deuterium exchange reactions, indicating a complex process involving careful manipulation of molecular structures (Baba, Furuta, Sasaki, & Kasuya, 1985). Another study on the synthesis of imipramine labelled with four deuterium atoms offers insights into the methodologies that could be applied for imipraminoxide (Chaudhuri & Ball, 1981).

Molecular Structure Analysis

The molecular structure of imipramine derivatives like imipraminoxide is critical for understanding their chemical behavior. The structure of imipramine hydrochloride provides a foundation for studying derivatives by showcasing the arrangement of atoms and the conformation of the molecule, which directly influences its chemical properties and reactivity (Post, Singh, & Horn, 1975).

Chemical Reactions and Properties

Imipramine and its derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other substances. For instance, the degradation of imipramine by iron oxychloride-activated peroxymonosulfate process points to the chemical reactivity of such compounds and their potential interactions in environmental or biological systems (Chen et al., 2018).

Physical Properties Analysis

The physical properties of imipramine and related compounds are crucial for their characterization and application. Studies such as the determination of imipramine in the presence of iminodibenzyl and in pharmaceutical dosage forms by spectrophotometric methods help understand these properties, including solubility, absorption spectra, and stability (El Zeany, Moustafa, & Farid, 2003).

Chemical Properties Analysis

The chemical properties of imipramine derivatives, including imipraminoxide, are essential for their functional analysis. The metabolism of imipramine by microorganisms, leading to various metabolites, provides insights into the chemical transformations it undergoes, indicating a complex array of chemical properties (Hufford, Capiton, Clark, & Baker, 1981).

Scientific Research Applications

  • Cancer Research

    Imipramine inhibits migration and invasion of metastatic castration-resistant prostate cancer PC-3 cells by suppressing AKT and NF-κB-related signaling proteins and secretion of proinflammatory cytokines (Lim et al., 2020).

  • Depression Treatment

    Long-term administration of imipramine decreases corticotropin-releasing hormone and tyrosine hydroxylase gene expression in the brain, contributing to its therapeutic efficacy in depression (Brady et al., 1991).

  • Acute Lung Injury

    Imipramine can exert protective effects in endotoxin-induced acute lung injury by suppressing nuclear factor-kappaB-mediated expression of inflammatory genes (Yang et al., 2010).

  • Cardiac Research

    Imipramine affects calcium conductance and can shorten the action potential in isolated bovine ventricular myocytes (Isenberg & Tamargo, 1985).

  • Behavioral Psychology

    Long-term imipramine administration enhances the rewarding value of natural reinforcers and prevents the development of apomorphine- and food-induced place preference in rats (Papp, 1988).

  • Obesity and Metabolic Disorders

    Imipramine inhibits adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells, suggesting potential clinical implications for the treatment of mental disorders (Li et al., 2012).

  • Electrophysiology

    Imipramine depresses action potential amplitude and prolongs the effective refractory period in rat atrial fibres (Manzanares & Tamargo, 1983).

  • Behavioral Despair Test in Rodents

    Imipramine selectively reduces immobility in rats and mice in a restricted swimming space, highlighting strain differences in behavioral responses (Porsolt et al., 1978).

  • Epilepsy Research

    Imipramine has biphasic effects, exhibiting antiepileptic properties at low doses and convulsant effects at higher doses in models of experimental epilepsy (Lange et al., 1976).

  • Enuresis in Children

    Imipramine significantly reduces enuresis in schoolchildren, as evidenced in a double-blind study (Miller et al., 1968).

  • Psychiatric Disorders

    Imipramine was favorably evaluated in 79% of subjects with affective disorders and 51% of schizophrenic patients (Klein & Fink, 1962).

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIQORUGXBPDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate)
Record name Imipraminoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987
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DSSTOX Substance ID

DTXSID40218445
Record name Imipraminoxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipraminoxide

CAS RN

6829-98-7
Record name Imipramine N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6829-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imipraminoxide [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine oxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13782
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Record name Imipraminoxide
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Record name Imipraminoxide
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Record name IMIPRAMINOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
S Doğan Çalhan, Ö Görmez… - … Science and Health …, 2023 - Taylor & Francis
… Imipraminoxide is both an analogue and a metabolite of imipramine and has similar effects. According to the AO method, imipraminoxide is present in the first hour and in the sample (…
Number of citations: 1 www.tandfonline.com
O Spigset, K Hedenmalm - Pharmacotherapy: The Journal of …, 1997 - Wiley Online Library
To determine the risk factors associated with the development of hyponatremia during treatment with antidepressant drugs, we conducted a retrospective register study of the World …
N Garg, P Jain, S Neyol, D Kishore… - … Advances in Science …, 2022 - books.google.com
Heterocycles incorporating seven-membered rings in their molecules have found wide applications in medicinal chemistry due to their remarkable pharmaceutical effects. Among the …
Number of citations: 0 books.google.com
LH Martin Arias, CT Lobato, S Ortega… - … and drug safety, 2010 - Wiley Online Library
Objective To learn the evolution of antidepressant and lithium use in Castilla y León (Central Spain) and its relationship with suicide rates. Methods A search in the ECOM (…
Number of citations: 31 onlinelibrary.wiley.com
BM Eh-Haj - Molecules, 2021 - mdpi.com
Metabolic reactions that occur at alkylamino moieties may provide insight into the roles of these moieties when they are parts of drug molecules that act at different receptors. N-…
Number of citations: 7 www.mdpi.com
PW Weijenborg, HS de Schepper, AJPM Smout… - Clinical …, 2015 - Elsevier
Background & Aims Patients with functional esophageal disorders present with symptoms of chest pain, heartburn, dysphagia, or globus in the absence of any structural abnormality. …
Number of citations: 117 www.sciencedirect.com
MS Choi, BK Choi, KW Han, KS Kim… - Journal of …, 2002 - koreascience.kr
Nonproprietary name may be used without restriction by the public at large and can be called common name, generic name. Nomenclature agencies exist in US, Great Britain, Japan …
Number of citations: 0 koreascience.kr
M Hirsch, RJ Birnbaum - UpToDate, Bassow, DS (Ed), UpToDate Waltham …, 2012 - medilib.ir
INTRODUCTION—The use of tricyclic and tetracyclic antidepressants to treat depression began with reports in 1958 that imipramine was particularly effective for melancholic depression…
Number of citations: 15 medilib.ir
JK Aronson - 2014 - books.google.com
Building on the success of the 14 previous editions, this remarkable reference has been extensively reorganized and expanded and now comprises almost 1,500 individual drug articles …
Number of citations: 782 books.google.com
SE Mouridsen, B Rich, T Isager - Psychopathology, 1999 - karger.com
… A third patient was given imipraminoxide. This investigation shows the strengths and weaknesses of any study based on routinely recorded clinical data. The long follow-up period (11–…
Number of citations: 34 karger.com

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